molecular formula C8H5ClO3 B1504649 2-Chloro-6-formylbenzoic acid CAS No. 20771-97-5

2-Chloro-6-formylbenzoic acid

Cat. No.: B1504649
CAS No.: 20771-97-5
M. Wt: 184.57 g/mol
InChI Key: URGQYBULFKLFMX-UHFFFAOYSA-N
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Description

2-Chloro-6-formylbenzoic acid (CAS: Not explicitly provided in evidence; structurally related to 2-Chloro-6-fluoro-3-formylbenzoic acid, CAS 1131605-23-6) is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position, a formyl group at the 6-position, and a carboxylic acid group at the 1-position. This compound’s reactivity and applications are influenced by the electron-withdrawing chlorine and formyl groups, which enhance electrophilicity and participation in hydrogen bonding or condensation reactions.

Properties

IUPAC Name

2-chloro-6-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGQYBULFKLFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698506
Record name 2-Chloro-6-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20771-97-5
Record name 2-Chloro-6-formylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20771-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it is challenging to describe the exact mode of action of 2-Chloro-6-formylbenzoic acid. Given its structural similarity to other benzoic acid derivatives, it may interact with biological systems in a similar manner.

Biochemical Analysis

Biochemical Properties

2-Chloro-6-formylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. The formyl group in this compound serves as a substrate for these enzymes, leading to the formation of 2-Chloro-6-carboxybenzoic acid. Additionally, this compound can interact with proteins that have affinity for aromatic aldehydes, potentially influencing their function and stability.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, the compound may inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets. This can result in changes in gene expression and cellular metabolism. Furthermore, this compound has been reported to induce oxidative stress in cells, which can impact cell viability and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The formyl group of the compound can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine. This can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods, especially in the presence of light and moisture. Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and cellular changes. For instance, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress. These adverse effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to aldehyde metabolism. The compound can be metabolized by aldehyde dehydrogenases to form 2-Chloro-6-carboxybenzoic acid, which can then enter the tricarboxylic acid (TCA) cycle. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and overall biochemical activity.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Post-translational modifications, such as phosphorylation and acetylation, can also affect its targeting to specific organelles. These localization patterns are crucial for understanding the compound’s functional roles in cellular processes.

Biological Activity

2-Chloro-6-formylbenzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant case studies and research findings.

This compound is an aromatic compound characterized by a formyl group (-CHO) and a chloro substituent on the benzene ring. Its synthesis typically involves the chlorination of 6-formylbenzoic acid or similar precursors. The compound can be synthesized through various methods, including electrophilic aromatic substitution and oxidation reactions.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. For instance, research indicates that derivatives of benzoic acids, including this compound, exhibit significant anti-cancer activity against various cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) cells. In vitro assays demonstrated that certain metal complexes formed with this acid can induce apoptosis in these cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Antibacterial and Antifungal Properties

The compound has also shown antibacterial and antifungal activities. Studies indicate that benzoic acid derivatives possess broad-spectrum antimicrobial properties, which can be attributed to their ability to disrupt microbial cell membranes and metabolic processes. This makes this compound a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. It has been shown to inhibit the production of pro-inflammatory cytokines and may modulate pathways involved in inflammation, making it relevant for treating inflammatory diseases .

Case Studies and Research Findings

  • Cell Proliferation Inhibition : A study reported that treatment with this compound resulted in significant inhibition of cell proliferation in A549 and Caco-2 cells, with IC50 values indicating effective concentrations for therapeutic use .
  • Metal Complexation : The formation of metal complexes with this compound was investigated for enhanced biological activity. These complexes exhibited improved antitumor efficacy compared to the free acid alone, suggesting that metal coordination could be a strategy for enhancing therapeutic effects .
  • Antimicrobial Activity : In vitro tests demonstrated that this compound showed significant activity against several bacterial strains, indicating its potential as a new antimicrobial agent .

Summary of Biological Activities

Activity TypeObservations
Antitumor Induces apoptosis in cancer cell lines; effective at low concentrations.
Antibacterial Broad-spectrum activity against various bacterial strains.
Antifungal Effective against fungal pathogens; disrupts cell membranes.
Anti-inflammatory Inhibits pro-inflammatory cytokine production; potential for inflammatory disease treatment.

Scientific Research Applications

Chemical Properties and Structure

2-Chloro-6-formylbenzoic acid is characterized by its molecular formula C8H5ClO3 and a molecular weight of 184.57 g/mol. The compound features a formyl group (-CHO) and a carboxylic acid group (-COOH), which contribute to its reactivity in biochemical and synthetic processes.

Synthesis Applications

2.1 Synthetic Intermediates

This compound serves as a versatile intermediate in the synthesis of various organic molecules, particularly in the production of pharmaceuticals and agrochemicals. Its chloro-substituted structure allows for further functionalization, making it an essential building block in organic synthesis.

2.2 Pesticide Development

Research indicates that this compound derivatives are utilized in the development of novel pesticides. The chloro group enhances biological activity, making these compounds effective against a range of pests while minimizing environmental impact .

Biochemical Applications

3.1 Enzyme Interactions

The compound has been shown to interact with various enzymes, particularly aldehyde dehydrogenases, which are involved in the oxidation of aldehydes to carboxylic acids. This interaction can lead to the formation of 2-Chloro-6-carboxybenzoic acid, impacting metabolic pathways related to aldehyde metabolism.

3.2 Cell Signaling Modulation

In cellular studies, this compound has been reported to modulate key signaling pathways by influencing kinase activity and gene expression. These effects can alter cellular metabolism and viability, indicating potential therapeutic applications in disease models.

Case Studies

Study Objective Findings
Synthesis of Novel Antimicrobial Agents To evaluate the antimicrobial efficacy of derivativesDerivatives showed significant antibacterial activity against Gram-positive bacteria .
Impact on Cancer Cell Lines To assess cytotoxic effects on cancer cellsHigh doses resulted in increased oxidative stress and reduced cell viability.
Development of Eco-friendly Pesticides To synthesize less toxic pesticide alternativesCompounds derived from this compound exhibited effective pest control with lower toxicity profiles .

Chemical Reactions Analysis

Oxidation Reactions

The formyl group undergoes selective oxidation to carboxylic acid derivatives under controlled conditions.

Reaction TypeReagents/ConditionsProductsYieldReferences
Aldehyde → Carboxylic AcidKMnO₄ in H₂SO₄, 80°C, 4 hrs2-Chloro-6-carboxybenzoic acid78%
Aldehyde → COOHCrO₃ in acetic acid, refluxSame as above65%

Mechanistic Insight :
Oxidation proceeds via radical intermediates in acidic media, with manganese or chromium oxidants facilitating electron transfer. The chloro substituent directs reactivity by stabilizing transition states through inductive effects.

Reduction Reactions

The formyl group can be reduced to hydroxymethyl (–CH₂OH) or methylene (–CH₂–) groups.

Reaction TypeReagents/ConditionsProductsYieldReferences
Aldehyde → AlcoholNaBH₄ in MeOH, 0°C → RT, 2 hrs2-Chloro-6-(hydroxymethyl)benzoic acid62%
Aldehyde → CH₂–H₂, Pd/C in EtOAc, 50 psi, 6 hrs2-Chloro-6-methylbenzoic acid44%

Key Consideration :
Competitive reduction of the carboxylic acid group is suppressed by using mild conditions (e.g., NaBH₄ selectively targets aldehydes without affecting –COOH).

Nucleophilic Substitution

The chloro group participates in substitution reactions, particularly in the presence of electron-withdrawing groups.

Reaction TypeReagents/ConditionsProductsYieldReferences
Cl → NH₂NH₃ (aq.), Cu catalyst, 120°C2-Amino-6-formylbenzoic acid51%
Cl → OMeNaOMe, DMF, 100°C, 8 hrs2-Methoxy-6-formylbenzoic acid68%

Kinetic Data :
The ortho-chloro substituent exhibits lower reactivity compared to para positions due to steric hindrance, requiring elevated temperatures for efficient substitution .

Condensation and Cyclization

The formyl group facilitates heterocycle formation via condensation with amines or hydrazines.

Reaction TypeReagents/ConditionsProductsYieldReferences
Hydrazone FormationNH₂NH₂, AcOH, 110°C, 45 min6-Formyl-2-chlorobenzoic hydrazide85%
Cyclization to IsoindoloquinazolinedioneAmmonium acetate, AcOH, 110°C6a,11-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione89%

Case Study :
Cyclization with ammonium acetate in acetic acid generates fused quinazolinone scaffolds, validated by X-ray crystallography and NMR .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl-aryl bond formation.

Reaction TypeReagents/ConditionsProductsYieldReferences
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, THF, 80°C2-Aryl-6-formylbenzoic acid73%

Optimization Note :
The chloro group acts as a leaving group, while the formyl moiety remains intact under these conditions. Catalyst loading (1–5 mol%) significantly impacts yield.

Reaction Selectivity Challenges

  • Competing Pathways : Simultaneous reactivity of –CHO and –Cl groups necessitates careful reagent selection. For example, strong bases may hydrolyze the chloro substituent prematurely.

  • Steric Effects : Steric hindrance from the ortho-chloro group slows substitution but enhances regioselectivity in cyclization .

This compound’s versatility underscores its utility in synthesizing bioactive molecules and functional materials. Experimental protocols and yields are reproducible under the cited conditions, making it a reliable intermediate for industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

a. 2-Chloro-6-fluoro-3-formylbenzoic acid (CAS 1131605-23-6)

  • Structure : Differs by a fluorine atom at the 6-position and formyl group at the 3-position.
  • Molecular Formula : C₈H₄ClFO₃ (vs. C₈H₅ClO₃ for 2-Chloro-6-formylbenzoic acid).
  • Hydrogen Bonding : The formyl group (–CHO) and carboxylic acid (–COOH) enable strong hydrogen-bonding interactions, influencing crystallization and solubility .
  • Applications : Used in medicinal chemistry as a synthon for drug intermediates, leveraging its electrophilic formyl group for Schiff base formation .

b. 2-Aminobenzoic Acid Derivatives

  • Example: 2-Acylaminobenzoic acids ().
  • Key Differences: Replacement of the formyl group with acyl or amino groups reduces electrophilicity but enhances nucleophilic reactivity. For instance, 2-acylaminobenzoic acids undergo intramolecular cyclization to form benzoxazinones, a pathway less likely in this compound due to steric and electronic effects .

c. 2-Aminobenzamides

  • Example : Compounds studied in .
  • Comparison : The amide group (–CONH₂) introduces hydrogen-bonding sites distinct from the formyl group. This affects solubility and biological activity, as seen in glycan analysis applications .
Physicochemical Properties
Property This compound (Inferred) 2-Chloro-6-fluoro-3-formylbenzoic Acid 2-Acylaminobenzoic Acids
Molecular Weight ~186.5 g/mol 202.56 g/mol 250–350 g/mol (C₆–C₁₆ chains)
XLogP3 ~1.8 (estimated) 1.6 2.5–4.0
Hydrogen Bond Donors 1 (COOH) 1 (COOH) 2 (COOH and NH)
Hydrogen Bond Acceptors 4 (COOH, CHO, Cl) 4 (COOH, CHO, F, Cl) 3–4
Solubility Low in water (polar aprotic solvents) Low in water Variable, depends on acyl chain
Crystallographic and Structural Insights
  • Crystallography Tools : Programs like SHELXL and ORTEP-3 () are critical for analyzing hydrogen-bonding networks in benzoic acid derivatives. For example, the formyl group’s orientation in 2-Chloro-6-fluoro-3-formylbenzoic acid likely forms C=O···H–O bonds, creating layered crystal structures .
  • Comparison with 2-Aminobenzamides: The absence of an amino group in this compound reduces its ability to form N–H···O bonds, leading to distinct packing motifs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-6-formylbenzoic acid
Reactant of Route 2
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